3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by its unique structural components, including a benzo[d][1,3]dioxole ring, a fluorinated methoxyphenyl group, and a sulfonyl pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole ring, followed by the introduction of the fluorinated methoxyphenyl group and the sulfonyl pyrrolidine moiety. Common reagents used in these reactions include halogenated precursors, sulfonyl chlorides, and pyrrolidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives with altered functional groups.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzo[d][1,3]dioxol-5-yl)-1-(phenylsulfonyl)pyrrolidine
- 3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine
- 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine
Uniqueness
The uniqueness of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine lies in its specific combination of structural features, including the benzo[d][1,3]dioxole ring, the fluorinated methoxyphenyl group, and the sulfonyl pyrrolidine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5S/c1-23-16-5-3-14(19)9-18(16)26(21,22)20-7-6-13(10-20)12-2-4-15-17(8-12)25-11-24-15/h2-5,8-9,13H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZXJNJIDMUPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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